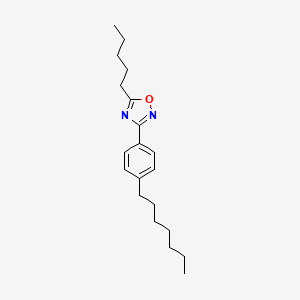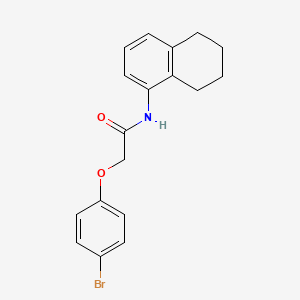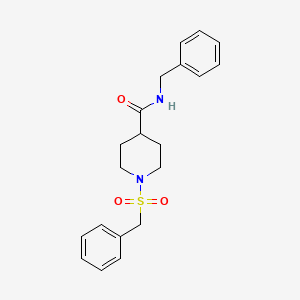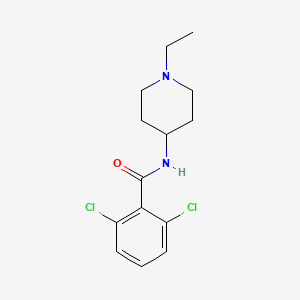
3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole
説明
3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole, also known as HPOD, is a chemical compound that has been of significant interest in scientific research. It belongs to the class of oxadiazole derivatives and has been studied for its potential applications in various fields such as material science, medicinal chemistry, and organic electronics.
科学的研究の応用
OLED Applications
- Oxadiazoles, including compounds similar to 3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole, are used in organic light-emitting diodes (OLEDs). Research has shown that derivatives of 1,3,4-oxadiazole exhibit thermally activated delayed fluorescence (TADF), which is beneficial in OLED applications. Specifically, 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives have been found to yield high external quantum efficiency (EQE) values in OLEDs, demonstrating their potential for high-performance lighting and display technologies (Cooper et al., 2022).
Medicinal Chemistry
- In medicinal chemistry, 1,2,4- and 1,3,4-oxadiazoles are frequently used motifs in druglike molecules. These compounds often serve as bioisosteric replacements for ester and amide functionalities. A systematic comparison of these oxadiazoles reveals that the 1,3,4-oxadiazole isomer typically shows lower lipophilicity and differences in metabolic stability, hERG inhibition, and aqueous solubility, compared to its 1,2,4 isomer, suggesting distinct pharmacokinetic and pharmacodynamic properties (Boström et al., 2012).
Corrosion Inhibition
- Certain 1,3,4-oxadiazole derivatives have been investigated as corrosion inhibitors for metals in acidic media. For example, 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole has shown inhibitory action on the corrosion of mild steel in acidic environments, suggesting its potential application in industrial corrosion protection (Bentiss et al., 2004).
Synthetic Routes and Derivatives
- The synthesis of 1,3,4-oxadiazole derivatives is a key area of research, providing insight into the development of new compounds with potential applications in various fields. A review of synthetic routes for 1,3,4-oxadiazoles highlights the importance of cyclodehydration and oxidative cyclization reactions for producing these compounds (Biointerface Research in Applied Chemistry, 2020).
Liquid Crystal Properties
- Some 1,3,4-oxadiazole-based compounds, such as bent-shaped derivatives, have been studied for their liquid crystalline properties. These studies can lead to applications in advanced display technologies and materials science (Zhu et al., 2009).
Anticancer Potential
- Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potential anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines and have been linked to apoptosis induction. This suggests that 1,2,4-oxadiazoles could play a role in cancer therapy (Zhang et al., 2005).
特性
IUPAC Name |
3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-3-5-7-8-10-11-17-13-15-18(16-14-17)20-21-19(23-22-20)12-9-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGYXZPBAUPVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)
![7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)
![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)

![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)

![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4581174.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)
![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)
